7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one
Description
7-Hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxy group at position 7, a piperazinylmethyl substituent at position 8, and methyl groups at positions 3 and 4 of the chromen-2-one scaffold. The piperazine ring is further substituted with a 2-methoxyphenyl group, which may influence receptor-binding affinity and pharmacokinetic properties. Coumarins are known for diverse biological activities, including antimicrobial, anticoagulant, and anticancer effects .
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
7-hydroxy-8-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C23H26N2O4/c1-15-16(2)23(27)29-22-17(15)8-9-20(26)18(22)14-24-10-12-25(13-11-24)19-6-4-5-7-21(19)28-3/h4-9,26H,10-14H2,1-3H3 |
InChI Key |
RKSMTWCXERRZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which then reacts with various azoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which play a role in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound differs from structurally related coumarin derivatives in substituent patterns, particularly in the piperazine ring and chromenone core. Key analogues include:
Pharmacological and Physicochemical Properties
- Receptor Affinity : The 2-methoxyphenyl-piperazine moiety in the target compound may enhance affinity for serotonin (5-HT) or dopamine receptors compared to analogues with methyl or hydroxyethyl substituents . Ensaculin (), a clinical candidate, exhibits neuroprotective effects via σ-receptor modulation, suggesting the methoxy group and propoxy linker influence target selectivity.
- Solubility and Bioavailability: The hydroxy group at position 7 in the target compound improves aqueous solubility compared to methoxy-substituted analogues like Ensaculin . However, methylation at positions 3 and 4 may reduce metabolic clearance relative to non-methylated derivatives .
- Synthetic Accessibility : The target compound’s synthesis likely involves Mannich-type reactions for piperazine coupling, similar to methods described for Compound 2s () and Ensaculin ().
Computational and Experimental Data
- DFT Studies: and report optimized geometries and electronic properties for 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one using B3LYP/6-311G(d,p).
- Crystallography: The crystal structure of a methylpiperazine analogue () reveals planar chromenone and piperazine rings, with intramolecular hydrogen bonding between the hydroxy group and carbonyl oxygen. Substitution with a bulkier 2-methoxyphenyl group may disrupt this geometry, altering packing efficiency .
Biological Activity
7-Hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a piperazine moiety linked to a chromenone framework, which is known to influence various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with specific targets, and relevant research findings.
- Molecular Formula : C25H28N2O6
- Molecular Weight : 452.5 g/mol
- IUPAC Name : methyl 2-[7-hydroxy-8-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-methyl-2-oxochromen-3-yl]acetate
The biological activity of 7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one is primarily attributed to its ability to inhibit specific enzymes and receptors:
- Acetylcholinesterase (AChE) Inhibition : The compound has shown promising inhibitory activity against human acetylcholinesterase (hAChE), with an IC50 value of approximately 1.52 μM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition can enhance cholinergic neurotransmission .
- Monoamine Oxidase (MAO) Inhibition : It also exhibits inhibitory effects on human monoamine oxidase A (hMAO-A), with IC50 values around 6.97 μM. This activity is relevant for mood disorders and depression management, as MAO inhibitors can increase levels of neurotransmitters like serotonin and dopamine .
- Serotonin Receptor Affinity : Compounds similar to this chromenone have been evaluated for their affinity towards serotonin receptors (5-HT1A and 5-HT2A). Some derivatives demonstrated nanomolar affinity for these receptors, indicating potential psychotropic effects .
Table 1: Biological Activity Overview
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | hAChE | 1.52 | |
| MAO Inhibition | hMAO-A | 6.97 | |
| Serotonin Receptor | 5-HT1A | <1.0 | |
| 5-HT2A | Low μM |
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Neuroprotective Effects : Research indicates that derivatives of coumarins, including this compound, may possess neuroprotective properties due to their ability to inhibit AChE and MAO-A. These properties could mitigate oxidative stress and neuroinflammation in neuronal cells.
- Anticancer Activity : Preliminary investigations into related chromene derivatives have revealed anti-proliferative effects against various cancer cell lines. The structural modifications in piperazine derivatives enhance their cytotoxicity against specific tumor types, suggesting that this compound may also exhibit similar properties.
- Synthetic Pathways : The synthesis of this compound involves multi-step reactions starting from 7-hydroxycoumarin, followed by alkylation with piperazine derivatives. Optimization of these synthetic routes is crucial for industrial applications and further research into its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
